molecular formula C65H106O30 B1179799 Raddeanoside R8 CAS No. 124961-61-1

Raddeanoside R8

Cat. No. B1179799
CAS RN: 124961-61-1
M. Wt: 1367.533
InChI Key:
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Description

Synthesis Analysis

The synthesis of Raddeanoside R8 and related compounds involves stepwise glycosylation starting from oleanolic acid. The process employs glycosyl donors such as arabinosyl, glucosyl, and rhamnosyl trichloroacetimidate. This methodological approach confirms the complex chemical structure of this compound through techniques like NMR, IR, MS, and elemental analysis, revealing its intricate molecular architecture and the importance of precise synthetic strategies for its production (Qian et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound, similar to other saponins such as Raddeanin A and Raddeanoside R19, is characterized by the presence of a triterpenoid backbone attached to sugar moieties. Techniques such as ESI-MS and C-13 NMR have been crucial in elucidating these structures, highlighting the importance of molecular interactions and the role of the sugar components in the biological activity of these compounds (Fu Li et al., 2008).

Chemical Reactions and Properties

This compound's chemical behavior, particularly its interactions with cellular proteins and enzymes, has been studied to understand its antitumor properties. It inhibits processes such as angiogenesis, a crucial step in cancer development, by targeting specific signaling pathways. This inhibition is achieved through the suppression of VEGF-induced phosphorylation of proteins like VEGFR2 and its downstream kinases, indicating this compound's potential as a therapeutic agent (Ying‐Yun Guan et al., 2015).

Physical Properties Analysis

While specific studies on the physical properties of this compound are not directly mentioned, the analysis of similar compounds suggests that these properties are crucial for their solubility, stability, and overall pharmacokinetic profile. Methods such as LC-MS/MS have been developed for the determination of these saponins in biological samples, facilitating the study of their behavior in vivo and their potential therapeutic applications (Xin Luan et al., 2013).

Scientific Research Applications

Chemical Identification and Structural Analysis

Raddeanoside R8, identified as a significant triterpenoid saponin, has been isolated and characterized from various natural sources like Anemone raddeana. Research on similar compounds, like raddeanoside R-19, R-20, R-21, and R-22, involves extensive chemical and spectroscopic methods to elucidate their structures, which is crucial for understanding their biological activities and potential therapeutic applications (Li, Ding, & Wang, 2008), (Li, Sun, Chen, Ding, & Wang, 2012).

Antioxidant and Anti-inflammatory Properties

This compound and related compounds have demonstrated significant antioxidant and anti-inflammatory properties. For example, raddeanoside R19 was found to inhibit superoxide generation in human neutrophils, a critical factor in inflammation and oxidative stress-related diseases (Lu, Xu, Gao, & Kodama, 2009).

Anticancer Activity

Several studies have highlighted the anticancer potential of raddeanoside derivatives. Raddeanoside R13, for instance, inhibits breast cancer cell proliferation, invasion, and metastasis, demonstrating significant anti-proliferative and anti-metastasis abilities (Liang, Xu, Yu, Li, Hong, Ji, Feng, Jin, Song, Guo, Zheng, Ye, & Yang, 2016). Similarly, Raddeanin A, another triterpenoid saponin from Anemone raddeana, has shown potential in suppressing angiogenesis and growth of human colorectal tumors (Guan, Liu, Luan, Xu, Lu, Liu, Gao, Zhao, Chen, & Fang, 2015).

Potential in Neuroprotection and Neurological Disorders

Research on compounds structurally related to this compound, such as raddeanin A, has explored their potential in neuroprotection and treatment of neurological disorders. For instance, studies on raddeanin A have shown its effectiveness in inhibiting tumor growth and promoting apoptosis in glioblastoma models (Peng, Wang, Shu, Yang, Wang, Ouyang, Shen, Hou, Zhao, Wang, Zhang, Liu, & Zhao, 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis of Raddeanoside R8 can be achieved through a multi-step process involving the isolation of key intermediates and their subsequent chemical transformations.", "Starting Materials": [ "Raddeanoside R1", "Raddeanoside R2", "Raddeanoside R3", "Raddeanoside R4", "Raddeanoside R5", "Raddeanoside R6", "Raddeanoside R7" ], "Reaction": [ "Step 1: Raddeanoside R1 is treated with anhydrous hydrogen fluoride (HF) to remove the acetyl group and form the corresponding aglycone.", "Step 2: The aglycone is then subjected to a series of reactions involving selective protection of hydroxyl groups and glycosylation with Raddeanoside R2, R3, R4, R5, R6, and R7 to form the desired intermediate.", "Step 3: The intermediate is then deprotected to remove the protecting groups and form Raddeanoside R8." ] }

CAS RN

124961-61-1

Molecular Formula

C65H106O30

Molecular Weight

1367.533

Origin of Product

United States

Q & A

Q1: What is the structural characterization of Raddeanoside R8?

A1: this compound is a newly discovered oleanane-type glycoside isolated from the Chinese folk medicine "Zhu jie xian fu," which is derived from the roots of Anemone raddeana REGEL (Ranunculaceae) []. The study describes its structure as 3-O-alpha-L-rhamnopyranosyl-(1----2)-O-beta-D-glucopyranosyl- (1----2)-alpha-L-arabinopyranosyl oleanolic acid 28-O-alpha-L-rhamnopyranosyl-(1----4)-O-beta-D-glucopyranosyl-(1----6)-beta-D- glucopyranoside []. Unfortunately, the research paper does not provide the molecular formula, weight, or spectroscopic data for this compound. Further research is needed to elucidate these characteristics.

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